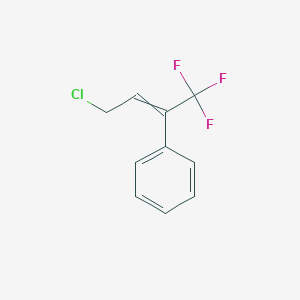
(4-Chloro-1,1,1-trifluorobut-2-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-1,1,1-trifluorobut-2-en-2-yl)benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a 4-chloro-1,1,1-trifluorobut-2-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1,1,1-trifluorobut-2-en-2-yl)benzene can be achieved through several methods. One common approach involves the reaction of 4-chloro-1,1,1-trifluorobut-3-yn-2-one with alkyl vinyl ethers. This reaction leads to the formation of [2+2] cycloaddition and electrophilic alkynylation products . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1,1,1-trifluorobut-2-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [2+2] cycloaddition reactions with alkyl vinyl ethers.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl vinyl ethers and catalysts such as copper compounds. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with alkyl vinyl ethers can yield cycloaddition and alkynylation products .
Scientific Research Applications
(4-Chloro-1,1,1-trifluorobut-2-en-2-yl)benzene has several scientific research applications, including:
Biology: The compound’s reactivity makes it a useful tool in the study of biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chloro-1,1,1-trifluorobut-2-en-2-yl)benzene involves its reactivity with various molecular targets. The compound can undergo substitution and cycloaddition reactions, which can alter the structure and function of target molecules. The specific pathways and molecular targets involved depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar in structure but with an ethoxy group instead of a chloro group.
4-Chloro-1,1,1-trifluorobut-3-yn-2-one: Another related compound with a triple bond instead of a double bond.
Uniqueness
(4-Chloro-1,1,1-trifluorobut-2-en-2-yl)benzene is unique due to its combination of a chloro group and a trifluorobut-2-en-2-yl group attached to a benzene ring. This unique structure imparts specific reactivity and properties that are valuable in various scientific and industrial applications.
Properties
CAS No. |
648425-30-3 |
|---|---|
Molecular Formula |
C10H8ClF3 |
Molecular Weight |
220.62 g/mol |
IUPAC Name |
(4-chloro-1,1,1-trifluorobut-2-en-2-yl)benzene |
InChI |
InChI=1S/C10H8ClF3/c11-7-6-9(10(12,13)14)8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
QXBJQGUXDKXJLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















